Ethyl 3-thiopheneacetate undergoes copolymerization with 3-alkylthiophene to yield poly(3-alkyl-2,5-thienylene-co-3-methyiene-ethylcarboxylate-2,5-thienylene).
Ethyl thiophene-3-acetate
CAS No.: 37784-63-7
Cat. No.: VC21202321
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37784-63-7 |
---|---|
Molecular Formula | C8H10O2S |
Molecular Weight | 170.23 g/mol |
IUPAC Name | ethyl 2-thiophen-3-ylacetate |
Standard InChI | InChI=1S/C8H10O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6H,2,5H2,1H3 |
Standard InChI Key | FZBNQIWPYCUPAP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC=C1 |
Canonical SMILES | CCOC(=O)CC1=CSC=C1 |
Introduction
Chemical Identity and Structure
Ethyl thiophene-3-acetate, also known as 3-thiopheneacetic acid ethyl ester, is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is a derivative of thiophene, featuring a five-membered aromatic ring containing sulfur, with an acetate group attached at the 3-position.
Chemical Identifiers
The compound can be identified through various standard chemical identifiers as shown in the table below:
Identifier | Value |
---|---|
CAS Number | 37784-63-7 |
Molecular Formula | C8H10O2S |
Molecular Weight | 170.23 g/mol |
IUPAC Name | ethyl 2-(thiophen-3-yl)acetate |
InChI Key | FZBNQIWPYCUPAP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC=C1 |
The compound can also be referred to by several synonyms including ethyl 3-thienylacetate, ethyl 3-thiopheneacetate, and 3-thiopheneacetic acid ethyl ester .
Physical and Chemical Properties
Ethyl thiophene-3-acetate exhibits distinctive physical and chemical characteristics that determine its behavior in different conditions and applications.
Physical Properties
The physical properties of ethyl thiophene-3-acetate are critical for understanding its handling, storage, and application requirements:
Property | Value |
---|---|
Physical State | Clear, colorless to light brown liquid |
Density | 1.137 g/cm³ |
Boiling Point | 110°C to 114°C (at 6 mmHg) |
Flash Point | 103°C (217°F) |
Refractive Index | 1.51 |
These physical characteristics make ethyl thiophene-3-acetate suitable for various laboratory and industrial applications .
Chemical Properties
Ethyl thiophene-3-acetate contains a thiophene ring connected to an ethyl acetate group. The thiophene component contributes aromatic character while the ester group provides functionality for various chemical transformations. The compound is incompatible with strong oxidizing agents and should be stored in a cool place to maintain stability .
Synthesis and Preparation Methods
Laboratory Synthesis
Ethyl thiophene-3-acetate can be synthesized through the esterification of thiophene-3-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
The typical synthesis reaction can be represented as:
Thiophene-3-acetic acid + Ethanol → Ethyl thiophene-3-acetate + Water
This reaction generally yields high purity product (approximately 97% yield) when conducted under optimal conditions.
Industrial Production
In industrial settings, the production of ethyl thiophene-3-acetate often employs continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the scalability of the synthesis. Industrial methods typically focus on increasing throughput while maintaining product purity and reducing waste generation.
Chemical Reactions
Ethyl thiophene-3-acetate participates in various chemical reactions due to its reactive functional groups, making it valuable in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation to form thiophene-3-acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur in aqueous media and target the ester group while preserving the thiophene ring structure.
Reduction Reactions
Reduction of ethyl thiophene-3-acetate can yield thiophene-3-ethanol using reducing agents like lithium aluminum hydride in anhydrous ether. The ester group is selectively reduced while maintaining the integrity of the thiophene ring.
Substitution Reactions
The thiophene ring in ethyl thiophene-3-acetate can undergo electrophilic substitution reactions, including:
-
Halogenation with bromine in acetic acid
-
Nitration with nitric acid and sulfuric acid
-
Sulfonation with sulfur trioxide in sulfuric acid
These reactions primarily occur at the available positions on the thiophene ring, creating functionalized derivatives with expanded application potential.
Applications in Research and Industry
Polymer Science Applications
Ethyl thiophene-3-acetate serves as a key building block in polymer chemistry. It is particularly notable for its use in the synthesis of poly(thiophene-3-acetic acid) and other solution-processable polymers. These polymers consist of a polythiophene main chain with alkyl and oligoaniline side groups, offering unique electrical and optical properties .
The compound's ability to form conductive polymers makes it valuable in applications such as:
-
Organic semiconductors
-
Organic field-effect transistors
-
Organic light-emitting diodes
-
Conductive coatings
Organic Synthesis Applications
In organic synthesis, ethyl thiophene-3-acetate functions as a versatile intermediate for creating more complex molecules. Its reactive functional groups allow for selective modifications and transformations, enabling the synthesis of various thiophene derivatives with specific properties and applications.
Research Applications in Biological Sciences
Research into thiophene derivatives, including ethyl thiophene-3-acetate, explores their potential biological activities. Studies have investigated thiophene-based analogs for properties such as:
-
Anticancer activity
-
Anti-inflammatory effects
-
Antimicrobial properties
These investigations contribute to the development of new therapeutic agents and expand understanding of structure-activity relationships in thiophene-containing compounds.
Biological Activity
Antimicrobial Properties
Research has indicated that ethyl thiophene-3-acetate and related thiophene derivatives exhibit antimicrobial activity against various bacterial strains. Studies have evaluated its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, with results showing inhibition of bacterial growth at specific concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 μg/mL |
S. aureus | 25 μg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly valuable in addressing antibiotic resistance challenges.
Cytotoxic Activity
Investigations into the cytotoxic properties of ethyl thiophene-3-acetate have shown activity against certain cancer cell lines. Research has assessed its effects on breast cancer (MCF-7) and cervical cancer (HeLa) cells, with results indicating potential anticancer activity.
These studies contribute to the broader understanding of structure-activity relationships in thiophene-containing compounds and their potential therapeutic applications.
Comparison with Similar Compounds
Ethyl thiophene-3-acetate belongs to a family of thiophene derivatives with varying substitution patterns. Comparing this compound with similar structures provides insights into how structural variations affect physical, chemical, and biological properties.
Similar compounds include:
-
Thiophene-2-carboxylic acid ethyl ester
-
Thiophene-3-carboxylic acid ethyl ester
-
Thiophene-2-acetic acid ethyl ester
The unique position of the acetate group in ethyl thiophene-3-acetate imparts distinct chemical and physical properties compared to these related compounds. This uniqueness makes it particularly valuable in specific applications and synthetic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume